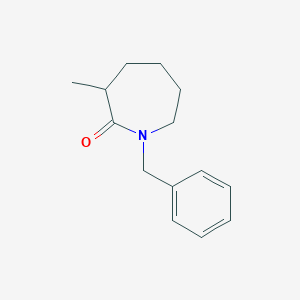

1-Benzyl-3-methyl-2-azepanone

Description

1-Benzyl-3-methyl-2-azepanone is a seven-membered cyclic ketone (azepanone) with a benzyl group at position 1 and a methyl group at position 3. The 2-azepanone core features a carbonyl group at position 2, which confers unique reactivity compared to non-ketone azepanes. Key spectroscopic characteristics inferred from structurally related compounds include:

Properties

IUPAC Name |

1-benzyl-3-methylazepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-12-7-5-6-10-15(14(12)16)11-13-8-3-2-4-9-13/h2-4,8-9,12H,5-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWORBBROWYQGKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN(C1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

1-(2-Methylbenzyl)azepane

- Structure : Lacks the 2-ketone group, making it a saturated azepane derivative.

- Properties: Reduced polarity compared to 1-Benzyl-3-methyl-2-azepanone, as evidenced by higher solubility in non-polar solvents .

- Synthesis : Prepared via alkylation of azepane with 2-methylbenzyl bromide, yielding 76% isolated product .

1-[3-(2-Phenoxyethoxy)benzoyl]azepane

- Structure: Features a benzoyl group substituted with a phenoxyethoxy chain, increasing molecular weight (339.43 g/mol vs. ~245 g/mol for the target compound).

Ring Size Variations

Piperidone Derivatives (6-Membered Rings)

Substituent Effects

*Estimated based on structural analogs.

Research Findings

- Synthetic Efficiency : Alkylation strategies for azepane derivatives (e.g., 76% yield for 1-(2-Methylbenzyl)azepane) highlight scalable methods applicable to the target compound .

- Spectroscopic Trends: Carbonyl resonances in 13C NMR provide a clear distinction between azepanones and non-ketone analogs .

- Substituent Impact: Bulkier groups (e.g., phenoxyethoxy in ) reduce solubility in aqueous media but improve stability in organic phases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.